molecular formula C18H16ClN3O3S2 B2395341 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide CAS No. 922970-80-7

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Cat. No.: B2395341
CAS No.: 922970-80-7
M. Wt: 421.91
InChI Key: MAAPYIVODYDEIA-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a chlorophenyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative, followed by coupling with a pyridine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The choice of reagents and reaction conditions is critical to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridinyl and thiazolyl groups may also contribute to binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of sulfonyl, pyridinyl, and thiazolyl groups also provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-5-7-15(8-6-14)27(24,25)10-2-4-17(23)22-18-21-16(12-26-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAPYIVODYDEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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